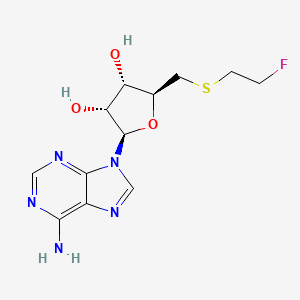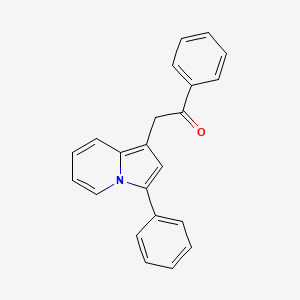![molecular formula C21H14N2O3 B12905191 2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid CAS No. 188690-15-5](/img/structure/B12905191.png)
2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid is an organic compound with a complex structure that includes a biphenyl group and a quinazoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Suzuki Coupling Reaction: This involves the coupling of 2-benzyloxy-1-bromine-3-nitrobenzene with 3-carboxyphenylboronic acid to form 3’-nitro-2’-benzyloxy-[1,1’-biphenyl]-3-carboxylic acid.
Hydrogenation and Debenzylation: The nitro group is reduced, and the benzyl protecting group is removed using hydrogenation in the presence of a palladium catalyst (Pd/C).
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or the biphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce various reduced biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential anti-cancer and anti-inflammatory drugs.
Materials Science: The compound can be used in the preparation of optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells.
Biological Research: It serves as an intermediate in the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The biphenyl and quinazoline moieties can interact with enzymes and receptors, modulating their activity. For instance, in medicinal applications, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl-4-carboxylic acid: Similar in structure but lacks the quinazoline moiety.
Quinazoline derivatives: Compounds like 4-oxo-1,4-dihydroquinazoline-5-carboxylic acid share the quinazoline core but differ in the substituents on the ring.
Eigenschaften
| 188690-15-5 | |
Molekularformel |
C21H14N2O3 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
4-oxo-2-(4-phenylphenyl)-3H-quinazoline-5-carboxylic acid |
InChI |
InChI=1S/C21H14N2O3/c24-20-18-16(21(25)26)7-4-8-17(18)22-19(23-20)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H,(H,25,26)(H,22,23,24) |
InChI-Schlüssel |
JQZYIMXYCWAUED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC(=C4C(=O)N3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine](/img/no-structure.png)


![4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12905163.png)


